molecular formula C16H25NO B3352067 N-[(3-methoxyphenyl)methyl]cyclooctanamine CAS No. 418790-18-8

N-[(3-methoxyphenyl)methyl]cyclooctanamine

Cat. No.: B3352067
CAS No.: 418790-18-8
M. Wt: 247.38 g/mol
InChI Key: NEJAHYKOHADTRZ-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]cyclooctanamine is an organic compound with the molecular formula C16H25NO It is characterized by the presence of a cyclooctane ring attached to an amine group, which is further connected to a 3-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]cyclooctanamine typically involves the following steps:

    Formation of the 3-methoxybenzylamine intermediate: This can be achieved by reacting 3-methoxybenzyl chloride with ammonia or an amine source under basic conditions.

    Cyclooctane ring formation: The cyclooctane ring can be synthesized through a series of cyclization reactions, often involving the use of Grignard reagents or other organometallic compounds.

    Coupling of intermediates: The final step involves coupling the 3-methoxybenzylamine intermediate with the cyclooctane ring. This can be done using various coupling agents such as carbodiimides or through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]cyclooctanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]cyclooctanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to receptors: Modulating their activity and influencing cellular signaling pathways.

    Inhibiting enzymes: Affecting metabolic processes and altering biochemical pathways.

Comparison with Similar Compounds

N-[(3-methoxyphenyl)methyl]cyclooctanamine can be compared with other similar compounds, such as:

    N-[(3-methoxyphenyl)methyl]cyclohexanamine: Differing by the size of the cycloalkane ring, which may influence its chemical reactivity and biological activity.

    N-[(3-methoxyphenyl)methyl]cyclopentanamine: Another similar compound with a smaller cycloalkane ring, potentially affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]cyclooctanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-18-16-11-7-8-14(12-16)13-17-15-9-5-3-2-4-6-10-15/h7-8,11-12,15,17H,2-6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJAHYKOHADTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406055
Record name N-[(3-methoxyphenyl)methyl]cyclooctanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418790-18-8
Record name N-[(3-methoxyphenyl)methyl]cyclooctanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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